molecular formula C10H8ClNO2 B6262845 methyl 4-chloro-1H-indole-7-carboxylate CAS No. 1427413-45-3

methyl 4-chloro-1H-indole-7-carboxylate

Cat. No.: B6262845
CAS No.: 1427413-45-3
M. Wt: 209.6
InChI Key:
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Description

Methyl 4-chloro-1H-indole-7-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by a chloro substituent at the 4-position and a carboxylate ester group at the 7-position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-1H-indole-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-1H-indole-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indole derivatives, while reduction can produce alcohols. Substitution reactions can result in various substituted indole derivatives .

Scientific Research Applications

Methyl 4-chloro-1H-indole-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-chloro-1H-indole-7-carboxylate involves its interaction with specific molecular targets. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the structure of the derivative .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives

Uniqueness

Methyl 4-chloro-1H-indole-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group at the 4-position and the ester group at the 7-position influences its reactivity and interaction with biological targets .

Properties

CAS No.

1427413-45-3

Molecular Formula

C10H8ClNO2

Molecular Weight

209.6

Purity

100

Origin of Product

United States

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